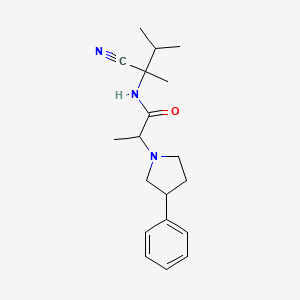
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide, also known as CPP-ACP, is a synthetic peptide that has gained much attention in the scientific community due to its potential applications in various fields. CPP-ACP is a non-toxic and biocompatible compound that has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions.
In addition to its dental applications, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has also been studied for its potential use in drug delivery and gene therapy. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to enhance the cellular uptake of various drugs and genes, making it a promising candidate for the development of novel drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes between N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and calcium and phosphate ions. These complexes are thought to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its remineralizing properties, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of dental caries and other infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is its non-toxic and biocompatible nature, which makes it an ideal candidate for use in various lab experiments. However, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.
Direcciones Futuras
There are many potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. One potential direction is the development of novel drug delivery systems using N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. Another potential direction is the use of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide in gene therapy to enhance the cellular uptake of therapeutic genes. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and its potential applications in various fields.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a synthetic peptide that has gained much attention in the scientific community due to its potential applications in various fields. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been extensively studied for its potential use in dental applications, drug delivery, and gene therapy. The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes between N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide and calcium and phosphate ions. N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide has been shown to have a wide range of biochemical and physiological effects, and its non-toxic and biocompatible nature makes it an ideal candidate for use in various lab experiments.
Métodos De Síntesis
N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is synthesized through a series of chemical reactions that involve the coupling of two amino acids, namely, 3-phenylpyrrolidine and 1-cyano-1,2-dimethylpropylamine. The resulting compound is then further reacted with propanoic acid to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-phenylpyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14(2)19(4,13-20)21-18(23)15(3)22-11-10-17(12-22)16-8-6-5-7-9-16/h5-9,14-15,17H,10-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROABQGCSYRLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

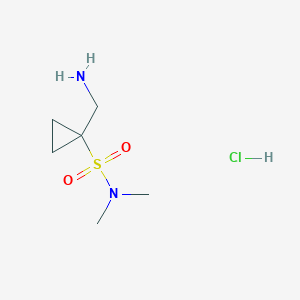
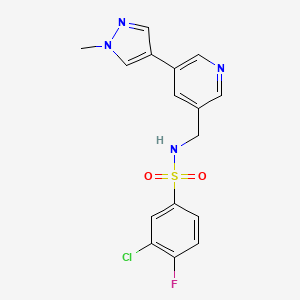
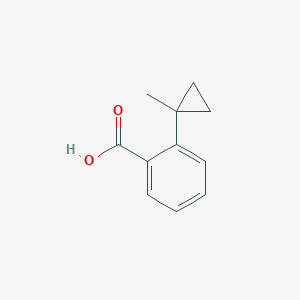

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)
![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)
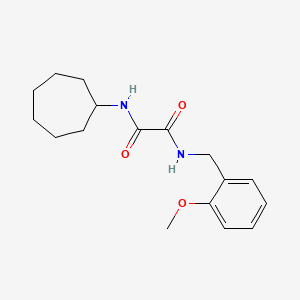
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)

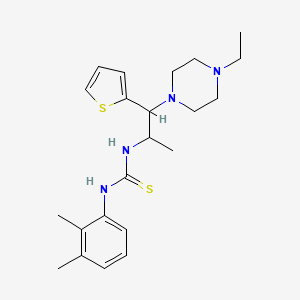
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)
![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)